molecular formula C27H44O3Si B13842121 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3b,17b-diol

3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3b,17b-diol

Cat. No.: B13842121
M. Wt: 444.7 g/mol
InChI Key: PLFHJOVTZWTAMR-RYYTYMTKSA-N
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Description

3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3b,17b-diol is a synthetic derivative of androstadiene, a steroidal compoundThe molecular formula of this compound is C27H44O3Si, and it has a molecular weight of 444.72 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3b,17b-diol typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and silylation. The process begins with the starting material, androstadiene, which undergoes selective acetylation at the 3-OH position using acetic anhydride in the presence of a base such as pyridine. The 17-OH group is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is typically purified using chromatographic techniques and characterized by spectroscopic methods such as NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3b,17b-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3b,17b-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3b,17b-diol involves its interaction with specific molecular targets and pathways. The acetyl and silyl groups can influence the compound’s binding affinity to receptors or enzymes, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyldimethylsilyl group in 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3b,17b-diol provides unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are advantageous .

Properties

Molecular Formula

C27H44O3Si

Molecular Weight

444.7 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C27H44O3Si/c1-18(28)29-20-13-15-26(5)19(17-20)9-10-21-22-11-12-24(27(22,6)16-14-23(21)26)30-31(7,8)25(2,3)4/h9,11,20-21,23-24H,10,12-17H2,1-8H3/t20-,21-,23-,24-,26-,27-/m0/s1

InChI Key

PLFHJOVTZWTAMR-RYYTYMTKSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC=C4[C@@H]3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C

Origin of Product

United States

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